4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol
Description
Properties
Molecular Formula |
C21H13BrN2O |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
4-bromo-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol |
InChI |
InChI=1S/C21H13BrN2O/c22-12-9-10-18(25)17(11-12)21-23-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(19)24-21/h1-11,25H,(H,23,24) |
InChI Key |
ZKSNVBBOSUYWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=C(C=CC(=C5)Br)O |
Origin of Product |
United States |
Preparation Methods
Core Formation via Phenanthrenequinone Condensation
The foundational approach to synthesizing phenanthroimidazole derivatives involves the condensation of 9,10-phenanthrenequinone with aromatic aldehydes and ammonium acetate in acetic acid. For 4-bromo-2-{1H-phenanthro[9,10-d]imidazol-2-yl}phenol, 2-hydroxybenzaldehyde (salicylaldehyde) serves as the aldehyde component, introducing the phenolic hydroxyl group at position 2 of the resultant imidazole ring.
Reaction Conditions :
- Molar Ratio : 1:1:2 (phenanthrenequinone : salicylaldehyde : ammonium acetate)
- Solvent : Glacial acetic acid
- Temperature : Reflux (~118°C)
- Duration : 12–24 hours
The mechanism proceeds via nucleophilic attack by ammonia (generated in situ from ammonium acetate) on the carbonyl groups of phenanthrenequinone, followed by cyclization to form the imidazole ring. The phenolic hydroxyl group is retained from the aldehyde precursor, positioning it ortho to the imidazole nitrogen.
Yield : 60–70% after recrystallization from ethanol.
Bromination of the Phenolic Ring
Selective bromination at the para position of the phenolic ring is achieved using bromine (Br₂) in acetic acid. The electron-donating hydroxyl group activates the ring, directing electrophilic substitution to the 4-position.
Optimized Bromination Protocol :
- Reagents : Bromine (1.1 equivalents), acetic acid
- Temperature : 0–5°C (to minimize side reactions)
- Duration : 2–4 hours
- Workup : Quenching with sodium thiosulfate, neutralization with NaOH
Yield : 75–80% after purification via silica gel chromatography.
Alternative Synthetic Route: Aminolysis of Diazidophenanthrenone
Thieme’s Diazidophenanthrenone-Based Method
A novel method reported by Thieme involves the aminolysis of 10,10-diazidophenanthren-9(10H)-one with primary amines, triggering self-condensation to form the phenanthroimidazole core. This route bypasses traditional aldehyde condensation, offering higher regioselectivity and milder conditions.
Key Steps :
- Synthesis of 10,10-Diazidophenanthren-9(10H)-one :
- Phenanthrenequinone is treated with sodium azide (NaN₃) in acetic acid under reflux.
- Aminolysis and Cyclization :
- Reaction with 4-aminophenol in tetrahydrofuran (THF) at room temperature for 24 hours.
Advantages :
Post-Synthetic Bromination
Following core formation, bromination is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. This method minimizes over-bromination and improves selectivity.
Yield : 80–85% after recrystallization.
Structural Characterization and Validation
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray diffraction of the Thieme-derived product confirms the planar phenanthroimidazole core and the spatial orientation of the bromine atom. Key metrics include:
Comparative Analysis of Synthesis Methods
| Parameter | Traditional Method | Thieme Method |
|---|---|---|
| Starting Materials | Phenanthrenequinone, salicylaldehyde | Diazidophenanthrenone, 4-aminophenol |
| Reaction Steps | 2 (condensation + bromination) | 2 (aminolysis + bromination) |
| Yield | 60–70% | 75–85% |
| Selectivity | Moderate | High |
| Purification | Column chromatography | Recrystallization |
Key Observations :
- The Thieme method offers superior yields and selectivity due to fewer side reactions.
- Traditional methods remain valuable for scalability and cost-effectiveness.
Challenges and Optimization Strategies
Bromination Side Reactions
Over-bromination at the imidazole nitrogen or phenanthrene ring is mitigated by:
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .
Scientific Research Applications
4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Electron-Withdrawing Substituents
- Cyanonaphthyl substituents (e.g., CNPIBN) further increase electron affinity, achieving higher photoluminescence quantum yields (Φs = 0.90) and device efficiencies (ηex = 5.4%) .
ESIPT Capability
Thermal and Solubility Properties
Optoelectronic Performance
- Cyanonaphthyl-substituted compounds (CNPIBN) outperform brominated derivatives in OLED efficiency due to extended π-conjugation and balanced charge transport .
- The target compound’s bromophenol group may limit electroluminescence efficiency compared to CNPIBN but offers advantages in ratiometric sensing (LOD = 7.8 nM for Hg²⁺) .
OLED Performance
- CNPIBN : Achieves maximum brightness >1000 cd/m² with CIE coordinates (0.15, 0.07), meeting deep-blue emission standards .
- Target Compound: Limited data exists, but bromine’s electron-withdrawing nature may reduce recombination efficiency compared to cyano groups .
Sensing and Bioimaging
Biological Activity
4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and fluorescent imaging applications, supported by relevant case studies and research findings.
Chemical Structure
The compound is characterized by its unique structure, which combines a phenanthroimidazole core with a bromophenol moiety. This structural arrangement is believed to contribute to its diverse biological activities.
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of phenanthroimidazole derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria.
| Compound | Activity | Bacterial Strain | Reference |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | |
| PK3 (related derivative) | Antifungal | Candida albicans |
The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
2. Anticancer Properties
The compound has shown promise in cancer research. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival.
| Study Focus | Findings | Cell Line | Reference |
|---|---|---|---|
| Apoptosis Induction | Increased ROS levels leading to cell death | HeLa (cervical cancer) | |
| Cell Cycle Arrest | Inhibition of G1/S transition | MCF-7 (breast cancer) |
These findings highlight the potential of this compound as a lead compound for developing new anticancer agents.
3. Fluorescent Imaging Applications
The compound's structural features also make it suitable for use as a fluorescent probe in bioimaging applications. Its ability to stain live cells without affecting viability has been demonstrated in vitro.
This capability positions this compound as a valuable tool for visualizing cellular processes in real-time.
Case Studies
Several studies have explored the biological activities of related phenanthroimidazole derivatives, providing insights into the mechanisms underlying their effects:
- Study on Antimicrobial Activity : A series of phenanthroimidazole derivatives were synthesized and tested against various pathogens. Results indicated that modifications to the imidazole ring significantly influenced antimicrobial potency, with certain derivatives showing enhanced activity against resistant strains .
- Cancer Cell Studies : In vitro assays demonstrated that this compound effectively inhibited proliferation in multiple cancer cell lines. Mechanistic studies revealed that the compound activates apoptotic pathways through ROS generation and downregulation of anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
